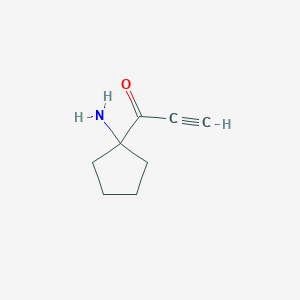
3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C₈H₁₂N₂O. This compound is part of the pyridinone family, which is known for its diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one typically involves the reaction of enamino ketones with ammonium acetate. The enamino ketones are obtained by heating benzene solutions of 1,3-dicarbonyl compounds with ammonium acetate . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of advanced equipment and controlled environments to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted pyridinones and amine derivatives, which have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one: This compound has similar structural features but includes a trifluoromethyl group, which imparts different chemical and biological properties.
N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)-2-chloroacetamide: Another related compound with distinct substituents that influence its reactivity and applications.
Uniqueness
3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different scientific fields .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-amino-6-ethyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-6-4-5-7(9)8(11)10(6)2/h4-5H,3,9H2,1-2H3 |
Clave InChI |
FNPNMHROGDAYMI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C(=O)N1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)


![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)




![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)



